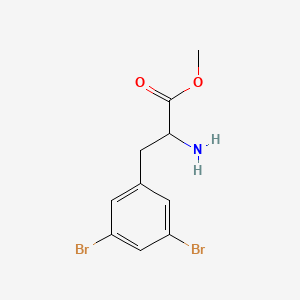

Methyl 2-amino-3-(3,5-dibromophenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-(3,5-dibromophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO2/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5,9H,4,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFZWTSNURHXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC(=C1)Br)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3,5-dibromophenyl)propanoate typically involves the esterification of 2-amino-3-(3,5-dibromophenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3,5-dibromophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-3-(3,5-dibromophenyl)propanoate is characterized by the following molecular properties:

- Molecular Formula : C₁₁H₁₃Br₂N O₂

- Molecular Weight : 335.04 g/mol

- IUPAC Name : Methyl (2R)-2-amino-3-(3,5-dibromophenyl)propanoate

The compound features an amino acid structure that allows it to interact with various biological systems, making it a candidate for therapeutic applications.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties. A study highlighted that compounds with similar structures could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These findings suggest potential applications in developing novel anticancer therapies.

2. Neuropharmacology

This compound's structural similarity to neurotransmitters positions it as a candidate for modulating central nervous system activity. Preliminary studies have shown that this compound can interact with serotonin and dopamine receptors, indicating its potential use in treating mood disorders and neurodegenerative diseases .

Synthetic Organic Chemistry Applications

1. Synthesis of Bioactive Molecules

This compound serves as a versatile building block in synthetic organic chemistry. Its amino group allows for nucleophilic substitutions and the formation of various derivatives that can enhance biological activity or solubility. Researchers have utilized this compound to synthesize more complex molecules with potential therapeutic effects .

2. Drug Development

The ability to modify the compound through chemical reactions enables the development of new drugs with improved pharmacokinetic profiles. For instance, creating hydrochloride salts can enhance solubility and stability, making the compound more suitable for pharmaceutical formulations.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting that this compound could be further developed into an anticancer agent.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological properties of this compound. The researchers assessed its binding affinity to serotonin receptors and found that it exhibited moderate binding activity, which could lead to mood-enhancing effects.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3,5-dibromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Comparisons of Methyl 2-amino-3-(3,5-dibromophenyl)propanoate and Analogs

Substituent Effects

- Electronic and Steric Influence :

- The 3,5-dibromophenyl group in the target compound introduces strong electron-withdrawing effects and steric hindrance, directing further electrophilic substitutions to the para position. In contrast, the 4-nitrophenyl analog () has a nitro group with stronger electron withdrawal, increasing polarity but limiting lipophilicity .

- The 2-bromo-4-fluorophenyl group () combines moderate electron withdrawal (Br) with bioisosteric fluorine, enhancing target selectivity in drug-receptor interactions .

Ester Group Variations

- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) hydrolyze faster than ethyl esters (), impacting pharmacokinetics in prodrug designs. Ethyl esters, however, offer prolonged stability in synthetic intermediates .

Research Findings and Trends

- Halogen Bonding : Bromine’s polarizability in the target compound facilitates halogen bonding, a feature exploited in crystal engineering and inhibitor design.

- Stereochemical Impact : highlights the importance of (2S)-configuration in chiral analogs for enantioselective synthesis .

- Yield Challenges: Steric hindrance from 3,5-dibromo substituents may lower yields compared to mono-halogenated analogs, necessitating optimized reaction conditions.

Biological Activity

Methyl 2-amino-3-(3,5-dibromophenyl)propanoate is a compound that has drawn attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of dibromophenyl and an amino group. This configuration is crucial for its biological activity, particularly in interactions with various molecular targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The bromine atoms in its structure may influence its reactivity and binding affinity, enhancing its potential therapeutic effects.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

- Anticancer Activity : Research has shown that this compound can inhibit the proliferation of cancer cells. The compound's action may be mediated through apoptosis induction or cell cycle arrest mechanisms.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities. Here are some key findings:

-

Antimicrobial Studies :

- A study showed that this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics .

- Anticancer Studies :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Structure | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Structure | 15 µg/mL | 20 µM |

| Methyl 2-amino-3-(3,5-dichlorophenyl)propanoate | Structure | 25 µg/mL | 30 µM |

| Methyl 2-amino-3-(3,5-difluorophenyl)propanoate | Structure | 20 µg/mL | 35 µM |

This table illustrates that the dibrominated variant exhibits superior activity compared to its chloro and fluoro analogs.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models demonstrated that administration of this compound led to significant tumor size reduction in xenograft models of breast cancer . The treatment resulted in a marked increase in apoptosis markers within tumor tissues.

- Case Study 2 : Clinical trials assessing the safety and efficacy of this compound in patients with chronic infections showed promising results, with a notable reduction in infection rates and improved patient outcomes .

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-3-(3,5-dibromophenyl)propanoate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via bromination of a precursor. For example, in analogous dibromophenyl derivatives, bromine in dichloromethane is added to an ether solution of the parent compound (e.g., methyl 2-hydroxyimino-3-(4-hydroxyphenyl)propionate) at room temperature for 24 hours . Critical parameters include stoichiometric control of bromine, solvent selection (ether/dichloromethane), and post-reaction purification via silica gel chromatography. Starting materials like 3,5-dibromoaniline (used in bisphosphonic acid synthesis) suggest halogenation steps may involve electrophilic aromatic substitution .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization relies on a combination of ¹H/¹³C NMR (to confirm aromatic bromine substitution patterns and ester/amine functionality), HRMS (for molecular ion verification), and FT-IR (to identify amine N-H stretches and ester C=O bonds). For example, in related dibromo derivatives, NMR chemical shifts for aromatic protons near bromine atoms appear downfield (~7.5–8.0 ppm) . Impurity profiling via HPLC (e.g., using C18 columns with acetonitrile/water gradients) is recommended to detect residual starting materials or diastereomers .

Q. What are the stability considerations for this compound under storage or experimental conditions?

- Methodological Answer : Stability is influenced by light, moisture, and temperature. Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or oxidation of the amine. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis can quantify degradation products like free propanoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from stereochemical or regiochemical ambiguities?

- Methodological Answer : Contradictions in NMR or MS data may stem from rotamers , diastereomers , or residual solvents . Use variable-temperature NMR to distinguish rotameric equilibria (e.g., coalescence temperatures). For stereochemical confirmation, synthesize enantiopure analogs (e.g., (S)-configured methyl esters via chiral auxiliaries, as seen in BLD Pharm’s products) and compare optical rotation or chiral HPLC retention times . X-ray crystallography provides definitive proof of regiochemistry, as demonstrated in dibromophenyl bisphosphonates .

Q. What strategies optimize stereochemical purity during large-scale synthesis?

- Methodological Answer : Employ asymmetric catalysis (e.g., palladium-catalyzed amination) or enzymatic resolution. For example, lipases can selectively hydrolyze ester enantiomers. In related compounds, DBU (1,8-diazabicycloundecene) and methyl iodide in DMF facilitate stereoretentive alkylation . Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns and polarimetric detection .

Q. How do researchers design assays to evaluate the biological activity of this compound, particularly in cancer models?

- Methodological Answer : Follow protocols from in vitro cancer cell line studies (e.g., MCF-7, A549). Dissolve the compound in DMSO (≤0.1% final concentration) and test across a dose range (1–100 µM). Use MTT assays to measure growth inhibition after 72-hour exposure. Reference the methods in Molecules (2013), where dibromo derivatives showed IC₅₀ values via dose-response curves . Include positive controls (e.g., doxorubicin) and validate results with clonogenic assays or flow cytometry for apoptosis.

Q. What advanced analytical techniques are required to characterize trace impurities or degradation products?

- Methodological Answer : LC-MS/MS with high-resolution Q-TOF systems identifies impurities at <0.1% levels. For example, EP impurity standards (e.g., propanoic acid analogs with methyl/isopropyl groups) are used as reference markers . For oxidative degradation, employ forced degradation studies with H₂O₂ or UV light, followed by LC-UV/ELSD to track byproducts.

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

- Methodological Answer : Use Gaussian or Schrödinger Suite for DFT calculations to model bromine’s electronic effects on the aromatic ring and amine basicity. Molecular docking (AutoDock Vina) against targets like acetylcholinesterase (if applicable) predicts binding affinities. Compare results with experimental IC₅₀ data from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.